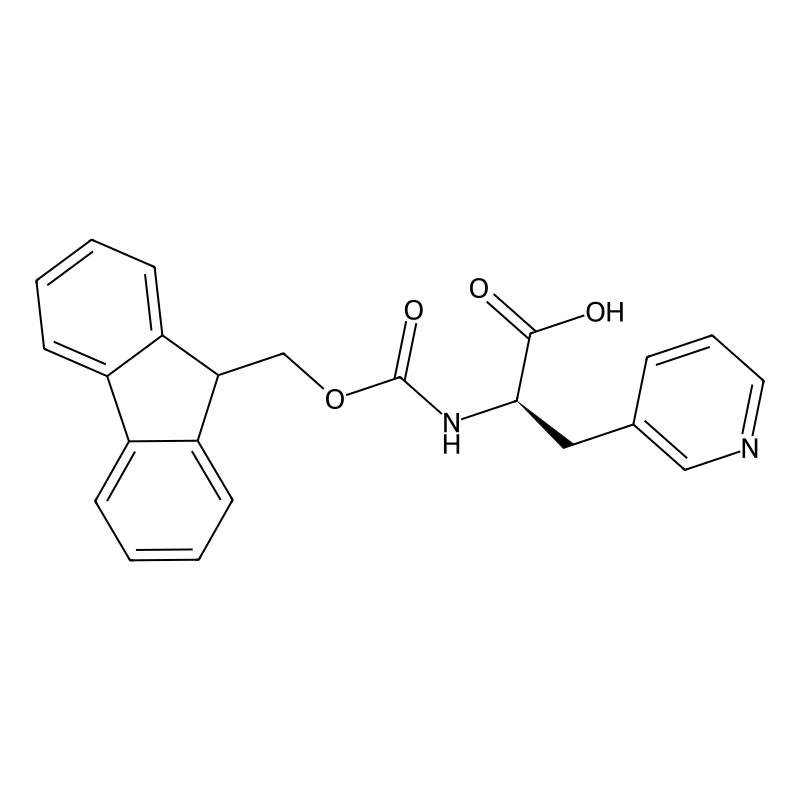

Fmoc-D-3-Pyridylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Hydrogel Construction

Scientific Field: Material Science

Summary of the Application: Fmoc-functionalized amino acids, including FMOC-D-3-PAL-OH, have been used to construct hydrogels . These hydrogels find a wide range of applications .

Methods of Application: The hydrogelation of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] as a low molecular weight gelator (LMWG) is demonstrated . The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .

Results or Outcomes: The Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . Distinct fibrous morphologies were observed for Fmoc-K (Fmoc) hydrogels formed at different pH values . The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Fmoc-D-3-Pyridylalanine is a derivative of the amino acid alanine, specifically modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyridine ring at the beta position. Its molecular formula is C23H20N2O4, and it has a molecular weight of approximately 388.42 g/mol. The compound is known for its stability and solubility in organic solvents, making it useful in various chemical applications. The Fmoc group serves to protect the amino group during peptide synthesis, allowing for selective reactions while minimizing side reactions .

- Peptide building block: After Fmoc removal, the molecule could act as a building block for the synthesis of peptides containing a pyridine moiety.

- Ligand design: The pyridine ring might be involved in binding to specific receptors or enzymes due to its aromatic character and nitrogen atom.

- Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to yield D-3-pyridylalanine, which can then participate in further peptide synthesis.

- Coupling Reactions: It can undergo amide bond formation with other amino acids or peptides via standard coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

- Reductive Amination: The pyridine ring can undergo transformations such as reductive amination, allowing for the introduction of various substituents .

The synthesis of Fmoc-D-3-Pyridylalanine typically involves several steps:

- Formation of the Pyridylalanine Derivative: Starting from D-alanine, a pyridine ring is introduced through electrophilic substitution or coupling reactions.

- Fmoc Protection: The amino group of D-alanine is protected by reacting it with Fmoc chloride in a suitable solvent such as dimethylformamide or dichloromethane.

- Purification: The product is purified using techniques such as chromatography to isolate Fmoc-D-3-Pyridylalanine in high purity .

Fmoc-D-3-Pyridylalanine is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis where the Fmoc protecting group allows for efficient stepwise addition of amino acids. Additionally, it serves as an intermediate in the development of pharmaceuticals and biologically active compounds. Its unique structure also makes it a candidate for studying structure-activity relationships in drug design .

Studies on Fmoc-D-3-Pyridylalanine's interactions with biological macromolecules are essential for understanding its potential therapeutic roles. Interaction studies often involve:

- Binding Affinity Assessments: Evaluating how well Fmoc-D-3-Pyridylalanine binds to target proteins or receptors.

- Functional Assays: Investigating the effects of the compound on cellular processes or enzyme activities.

- Molecular Docking Studies: Computational modeling to predict how Fmoc-D-3-Pyridylalanine interacts at the molecular level with various targets .

Several compounds share structural similarities with Fmoc-D-3-Pyridylalanine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-L-3-Pyridylalanine | L-isomer instead of D | Potentially different biological activity |

| Fmoc-D-Tyrosine | Contains a phenolic hydroxyl group | Different reactivity and properties |

| Fmoc-D-Phenylalanine | Contains a phenyl group | Known for its role in protein synthesis |

| Fmoc-D-Alanine | Basic structure without pyridine | Simpler structure, commonly used |

Fmoc-D-3-Pyridylalanine is unique due to its specific stereochemistry and the presence of the pyridine ring, which may impart distinct properties not found in other similar compounds .

| Parameter | Value |

|---|---|

| Molecular Formula | C23H20N2O4 |

| Molecular Weight (g/mol) | 388.42 |

| CAS Number | 142994-45-4 |

| Systematic Name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid |

The elemental composition reveals a balanced distribution of heteroatoms, with nitrogen comprising approximately 7.2% of the total molecular weight and oxygen contributing 16.5% [3] [5]. This composition is characteristic of fluorenylmethoxycarbonyl-protected amino acids, which combine aromatic stability with functional group diversity necessary for selective chemical transformations [2] [4].

Stereochemistry and Absolute Configuration

The stereochemical properties of Fmoc-D-3-Pyridylalanine are fundamentally defined by its absolute configuration at the alpha-carbon center, which adopts the (2R) configuration [1] [2] [19]. This designation indicates that the amino acid belongs to the D-series of natural amino acid analogues, distinguishing it from its corresponding L-enantiomer through its three-dimensional spatial arrangement [1] [4]. The absolute configuration has been confirmed through multiple analytical techniques, including optical rotation measurements and nuclear magnetic resonance spectroscopy [19].

Comparative analysis between the D- and L-enantiomers reveals significant differences in their optical properties [16] [19]. Fmoc-D-3-Pyridylalanine exhibits a positive optical rotation of +11 ± 1° when measured in methanol at standard conditions, contrasting sharply with the L-enantiomer which displays a negative optical rotation of -44 ± 2.5° under identical measurement conditions [16] [19]. These opposing optical rotations serve as definitive indicators of the enantiomeric relationship between the two compounds.

Table 2: Stereochemistry Comparison

| Isomer | CAS Number | Absolute Configuration | Optical Rotation [α]D (MeOH) |

|---|---|---|---|

| Fmoc-D-3-Pyridylalanine | 142994-45-4 | (2R) | +11 ± 1° |

| Fmoc-L-3-Pyridylalanine | 175453-07-3 | (2S) | -44 ± 2.5° |

The stereochemical center at the alpha-carbon position represents the sole chiral center within the molecular framework, making Fmoc-D-3-Pyridylalanine a single-stereocenter compound [4]. This structural feature simplifies its stereochemical analysis while maintaining the essential chirality required for biological activity and selective recognition in enzymatic processes [1] [19]. The rigidity of the fluorenyl protecting group contributes to the overall conformational stability of the molecule, reducing the likelihood of unwanted racemization during chemical manipulations [11] [13].

Structural Characterization of the Pyridyl Moiety

The pyridyl moiety in Fmoc-D-3-Pyridylalanine constitutes a critical structural component that significantly influences the compound's chemical and physical properties [28] [29] [30]. This six-membered heterocyclic ring system contains five carbon atoms and one nitrogen atom, following the general molecular formula C5H5N characteristic of pyridine derivatives [28] [29]. The nitrogen atom is positioned at the 3-position relative to the point of attachment to the alanine backbone, creating a meta-substitution pattern that affects the electronic distribution within the aromatic system [28] [30].

The pyridyl ring exhibits classic aromatic character, satisfying Hückel's rule with six π-electrons delocalized across the conjugated system [28] [31] [33]. However, the presence of the electronegative nitrogen atom creates an electron-deficient aromatic system compared to benzene, with the nitrogen withdrawing electron density from the ring [28] [30] [33]. This electronic deficiency manifests in altered reactivity patterns, making the pyridyl group more susceptible to nucleophilic attack while being less reactive toward electrophilic substitution reactions [30] [33].

Table 3: Pyridyl Moiety Structural Properties

| Property | Value |

|---|---|

| Ring Type | Six-membered heterocycle |

| Molecular Formula | C5H5N |

| Position of Nitrogen | 3-position on the pyridine ring |

| Electronic Character | Electron-deficient aromatic |

| Bond Length C-N (pm) | 137 |

| Bond Length C-C (pm) | 139 |

| Aromatic Character | Yes (follows Hückel rule) |

| Dipole Moment (Debye) | 2.2 |

Structural analysis reveals that the carbon-nitrogen bond within the pyridyl ring measures approximately 137 picometers, which is shorter than the carbon-carbon bonds at 139 picometers [28] [31] [33]. These bond lengths fall between typical single and double bond values, confirming the delocalized nature of the π-electron system [28] [33]. The pyridyl group possesses a significant dipole moment of 2.2 Debye, reflecting the uneven distribution of electron density caused by the nitrogen atom [28] [31].

The three-dimensional conformation of the pyridyl moiety adopts a planar geometry with sp2 hybridization at all ring atoms [31] [33]. The lone pair of electrons on the nitrogen atom occupies an sp2 orbital lying in the plane of the ring and does not participate in the aromatic π-system, making it available for coordination with metal ions or hydrogen bonding interactions [31] [33]. This structural feature enhances the compound's utility in coordination chemistry and contributes to its solubility characteristics in polar solvents [30] [31].

Fmoc Protecting Group Chemistry

The fluorenylmethoxycarbonyl (Fmoc) protecting group represents a sophisticated chemical protection strategy widely employed in modern organic synthesis, particularly in solid-phase peptide synthesis applications [11] [13]. This protecting group consists of a fluorenyl ring system connected through a methoxycarbonyl linker to the amino group of the target amino acid [11] [13]. The fluorenyl moiety, with its rigid tricyclic structure comprising two benzene rings fused to a central cyclopentadiene ring, provides exceptional stability under acidic conditions while remaining selectively removable under basic conditions [11] [13].

The installation of the Fmoc group onto amino acids typically involves reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under mild basic conditions [11] [13]. The latter reagent offers superior control over reaction conditions and reduced side reactions compared to the chloride derivative [11]. The resulting carbamate linkage exhibits remarkable stability toward hydrolysis and acidic conditions, making it compatible with various chemical transformations commonly encountered in peptide synthesis protocols [11] [13].

The unique advantage of the Fmoc protecting group lies in its selective removal mechanism, which involves treatment with weak bases such as piperidine [11] [13]. This deprotection process proceeds through an elimination-addition mechanism, generating dibenzofulvene as a byproduct [13]. The formation of this highly colored byproduct enables convenient monitoring of the deprotection reaction through ultraviolet spectroscopy, facilitating automated peptide synthesis procedures [11] [13].

The Fmoc group demonstrates exceptional compatibility with acid-labile protecting groups such as tert-butoxycarbonyl (BOC) and carboxybenzyl (CBZ), enabling orthogonal protection strategies in complex synthetic sequences [11]. This compatibility allows for selective deprotection of specific functional groups while leaving others intact, providing synthetic chemists with precise control over reaction selectivity [11] [13]. The mechanical stability of the Fmoc group under various reaction conditions, combined with its compatibility with diverse solvents and reagents, has established it as the gold standard for amino acid protection in contemporary peptide synthesis [11].

Physical Properties and Characterization

The physical properties of Fmoc-D-3-Pyridylalanine reflect its complex molecular architecture and functional group composition [5] [14] [15]. The compound exists as a white to off-white crystalline solid under standard laboratory conditions, exhibiting good thermal stability with a melting point of 166.5°C [5] [14]. This relatively high melting point indicates strong intermolecular forces, likely arising from hydrogen bonding interactions involving the carboxylic acid group and π-π stacking interactions between the aromatic ring systems [14] [15].

The estimated boiling point of 514.13°C, while representing a rough approximation, suggests significant thermal stability that enables the compound to withstand elevated temperatures without decomposition [5] [14]. The density of the compound has been estimated at 1.2692 grams per cubic centimeter, placing it in the typical range for organic compounds containing multiple aromatic rings [5] [14]. The refractive index, estimated at 1.6300, reflects the compound's ability to interact with light due to its extended conjugated π-system [5] [14].

Table 4: Physical Properties Data

| Property | Value |

|---|---|

| Melting Point (°C) | 166.5 |

| Boiling Point (°C) | 514.13 (rough estimate) |

| Density (g/cm³) | 1.2692 (rough estimate) |

| Refractive Index | 1.6300 (estimate) |

| pKa | 3.32±0.10 (Predicted) |

| Color/Form | White to Off-White Solid |

| Storage Temperature (°C) | 2-8 |

| Solubility | Dichloromethane (Sparingly), DMSO (Slightly), Methanol (Slightly, Sonicated) |

Solubility analysis reveals that Fmoc-D-3-Pyridylalanine exhibits limited solubility in common organic solvents [5] [14] [18]. The compound dissolves sparingly in dichloromethane, slightly in dimethyl sulfoxide (DMSO), and slightly in methanol when subjected to sonication [5] [14]. This solubility profile is characteristic of compounds containing both hydrophilic (carboxylic acid) and hydrophobic (fluorenyl and pyridyl) components [18]. The predicted pKa value of 3.32±0.10 indicates that the carboxylic acid group exhibits typical acidity for α-amino acids [5] [14].

Storage recommendations specify maintenance at temperatures between 2-8°C to ensure long-term stability and prevent degradation [5] [14] [17]. The compound should be stored in tightly sealed containers under dry conditions to prevent hydrolysis of sensitive functional groups [17] [18]. Under proper storage conditions, Fmoc-D-3-Pyridylalanine maintains its chemical integrity for extended periods, making it suitable for use in demanding synthetic applications [14] [17].

Spectroscopic Properties and Identification Methods

The spectroscopic characterization of Fmoc-D-3-Pyridylalanine relies on multiple analytical techniques that provide complementary information about its molecular structure and functional groups [24] [26]. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary method for structural elucidation, offering detailed insights into the connectivity and spatial relationships of atoms within the molecule [9] [22]. Proton NMR analysis reveals characteristic signals corresponding to the fluorenyl aromatic protons, pyridyl ring protons, and the methylene groups linking various structural components [9].

The fluorenyl protecting group exhibits distinctive NMR signatures that facilitate its identification and characterization [24]. The aromatic protons of the fluorenyl system typically appear in the downfield region of the proton NMR spectrum, displaying complex multipicity patterns due to the extended aromatic conjugation [9] [24]. The methoxycarbonyl linker contributes characteristic signals that can be monitored during synthetic transformations and deprotection reactions [24].

Infrared (IR) spectroscopy provides valuable information about the functional groups present in Fmoc-D-3-Pyridylalanine [24] [26]. The carbonyl stretch of the carboxylic acid group typically appears around 1700-1750 cm⁻¹, while the carbamate carbonyl of the Fmoc group exhibits absorption in the 1650-1700 cm⁻¹ region [24]. The absence of carbonyl stretches between 1750-1825 cm⁻¹ helps distinguish the compound from potential anhydride byproducts that might form during synthesis [24].

Mass spectrometry serves as a definitive identification method, providing accurate molecular weight determination and fragmentation patterns characteristic of Fmoc-protected amino acids [22] [23]. The molecular ion peak at m/z 388.42 confirms the expected molecular weight, while fragmentation analysis reveals the loss of the Fmoc group and other characteristic structural features [22]. High-resolution mass spectrometry enables precise elemental composition determination, supporting structural assignments made through other analytical methods [22].

Ultraviolet (UV) spectroscopy exploits the strong absorption characteristics of the fluorenyl chromophore, which exhibits intense absorption around 300 nm [13] [25]. This absorption provides a convenient method for quantitative analysis and enables monitoring of Fmoc deprotection reactions in real-time [13]. The pyridyl moiety contributes additional UV absorption features that can be used for compound identification and purity assessment [25] [27].

Strategic Approaches to Fmoc-D-3-Pyridylalanine Synthesis

The synthesis of Fmoc-D-3-Pyridylalanine presents unique challenges due to the presence of the pyridine ring system and the requirement for maintaining stereochemical integrity during the synthetic process. Multiple strategic approaches have been developed to address these challenges, each offering distinct advantages and limitations [1] [2] [3].

Diethyl Acetamidomalonate Condensation Method

The traditional approach utilizes diethyl acetamidomalonate condensation with 3-pyridylmethyl halides, followed by hydrolysis and decarboxylation [4]. This method, while yielding racemic products, provides a straightforward route that can be coupled with subsequent resolution techniques. The process typically involves the reaction of diethyl acetamidomalonate with 3-pyridylmethyl bromide or chloride in the presence of a strong base, followed by acidic hydrolysis to afford the corresponding amino acid [4].

Asymmetric Alkylation Strategies

More sophisticated approaches employ asymmetric alkylation using chiral auxiliaries or phase-transfer catalysts [5] [6]. The Lygo phase-transfer catalyst methodology has shown particular promise, utilizing N-(diphenylmethylene)glycine tert-butyl ester as a starting material. This approach achieves enantiomeric excesses of approximately 85% with yields ranging from 80-90% [7]. The method involves the formation of a chiral enolate intermediate that undergoes stereoselective alkylation with the appropriate pyridyl halide.

Biocatalytic Methodologies

Enzymatic approaches using D-hydantoinase systems have demonstrated exceptional stereoselectivity, achieving enantiomeric excesses greater than 99% [5] [6]. These methods utilize D,L-(3'-pyridyl)methylhydantoin as a substrate, which undergoes stereoselective hydrolysis to produce the desired D-amino acid with high optical purity. The biocatalytic approach offers the advantage of mild reaction conditions and excellent stereoselectivity, though it requires specialized enzyme systems and longer reaction times [6].

Photoredox Catalysis Approaches

Recent developments in photoredox catalysis have opened new avenues for heteroaryl amino acid synthesis [3] [8]. These methods operate via regiospecific activation of halogenated pyridines and conjugate addition to dehydroalanine derivatives. The photoredox approach has demonstrated good efficiency on large scale and offers the potential for enantioenriched synthesis when coupled with appropriate chiral catalysts [3] [8].

| Approach | Starting Material | Key Reagent | Yield Range (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Diethyl Acetamidomalonate Condensation | Diethyl acetamidomalonate | 3-Pyridylmethyl halides | 40-70 | Racemic |

| Asymmetric Alkylation | N-(diphenylmethylene)glycine tert-butyl ester | Lygo phase transfer catalyst | 80-90 | 85 |

| Chiral Auxiliary-Mediated Synthesis | Chiral glycine derivatives | Chiral auxiliaries | 60-85 | >95 |

| Biocatalytic Methods | D,L-(3'-pyridyl)methylhydantoin | D-hydantoinase | 88-95 | >99 |

| Photoredox Catalysis | Halogenated pyridines | Photoredox catalysts | 70-85 | 85-95 |

Protecting Group Installation Techniques

The installation of the fluorenylmethyloxycarbonyl protecting group represents a critical step in the synthesis of Fmoc-D-3-Pyridylalanine. The choice of Fmoc-installing reagent significantly impacts the purity of the final product and the occurrence of side reactions [9] [10] [11].

Fmoc-Chloride (Fmoc-Cl) Method

Fmoc-chloride remains the most economical reagent for amino acid protection, typically employed with sodium carbonate in aqueous dioxane systems [9] [10]. However, this method is prone to the formation of Fmoc-dipeptides as side products, with contamination levels ranging from 1-20% depending on reaction conditions [11]. The side reaction occurs through an O-acylcarbonate intermediate mechanism, where the carboxylic acid group of the amino acid acts as a nucleophile [11].

Fmoc-Succinimidyl Carbonate (Fmoc-OSu) Approach

Fmoc-OSu offers milder reaction conditions and improved control over side reactions compared to Fmoc-Cl [10] [12]. The reaction typically proceeds in aqueous sodium bicarbonate systems at room temperature. However, recent studies have identified the formation of Fmoc-β-alanine contaminants (0.1-0.4%) when using Fmoc-OSu, which can be problematic for pharmaceutical applications [11].

Advanced Protecting Group Reagents

Newer reagents such as Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT) have been developed to eliminate side product formation entirely [11]. These reagents operate through different mechanistic pathways that avoid the problematic O-acylcarbonate intermediates. Fmoc-benzotriazole carbonate (Fmoc-OBt) and Fmoc-azide also represent viable alternatives with reduced side reaction profiles [9] [12].

Reaction Optimization Strategies

Critical parameters for successful Fmoc installation include pH control, temperature management, and stoichiometry optimization [10] [12]. The use of bis-trimethylsilylation to temporarily protect the carboxylic acid functionality has proven effective in preventing dipeptide formation when using Fmoc-Cl [11].

| Protecting Group Reagent | Reaction Conditions | Reaction Time | Side Product Formation | Advantages |

|---|---|---|---|---|

| Fmoc-Chloride (Fmoc-Cl) | Na2CO3, H2O/dioxane, 0-25°C | 1-24 h | Fmoc-dipeptides (1-20%) | Cost-effective, readily available |

| Fmoc-Succinimidyl Carbonate (Fmoc-OSu) | NaHCO3, H2O/dioxane, rt | 2-8 h | Fmoc-β-Ala-OH (0.1-0.4%) | Mild conditions, high purity |

| Fmoc-Benzotriazole Carbonate (Fmoc-OBt) | K2CO3, DMF, rt | 4-12 h | Minimal | Good yields, stable reagent |

| Fmoc-2-Mercaptobenzothiazole (Fmoc-2-MBT) | DIEA, DCM, rt | 2-6 h | None detected | No side products, high purity |

| Fmoc-Azide | NaHCO3, aq. dioxane, rt | 3-8 h | Minimal | Selective, mild conditions |

Purification and Analytical Characterization

The purification of Fmoc-D-3-Pyridylalanine requires careful selection of methods that can effectively separate the desired product from synthetic byproducts while maintaining the integrity of the Fmoc protecting group and the stereochemical configuration [13] [14] [15].

Chromatographic Purification Methods

Flash chromatography on silica gel using ethyl acetate/hexanes gradient systems represents the most commonly employed purification technique for laboratory-scale preparations [15] [16]. This method typically achieves purities in the range of 85-95% with recovery yields of 80-90%. For higher purity requirements, preparative high-performance liquid chromatography (HPLC) using C18 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid can achieve purities exceeding 99% [13] [14].

Crystallization Approaches

Crystallization from hot toluene followed by controlled cooling to 30°C has proven effective for multi-gram scale purifications [16]. This method exploits the differential solubility of the desired product and impurities, achieving purities of 95-98% with excellent recovery yields. The crystallization process can be optimized through seeding techniques and controlled cooling rates [16].

Solid-Phase Extraction Techniques

Solid-phase extraction using HR-X resin in reversed-phase mode provides an efficient method for removing matrix components and concentrating the product [13] [14]. This technique is particularly valuable for samples requiring analysis by liquid chromatography-mass spectrometry, as it reduces ion suppression effects during detection [13] [14].

Analytical Characterization Standards

The analytical characterization of Fmoc-D-3-Pyridylalanine follows stringent industry standards to ensure product quality and consistency [15] [17]. High-performance liquid chromatography purity analysis typically employs C18 columns with UV detection at 220 nm, targeting purities of ≥98.0% [15] [17]. Enantiomeric purity determination utilizes chiral stationary phase HPLC to confirm enantiomeric excess values of ≥99.8% [17].

Mass spectrometry confirmation using electrospray ionization in positive mode provides molecular ion verification (M+H+ = 389.2 for Fmoc-D-3-Pyridylalanine) [13]. Nuclear magnetic resonance spectroscopy using 400 MHz instruments in CDCl3 or DMSO-d6 ensures structural integrity and purity assessment [15]. Optical rotation measurements in methanol or N,N-dimethylformamide provide additional stereochemical confirmation [18].

| Method | Conditions | Purity Achieved (%) | Recovery Yield (%) | Scale Suitability |

|---|---|---|---|---|

| Flash Chromatography | Silica gel, EtOAc/hexanes gradient | 85-95 | 80-90 | Laboratory (mg-g) |

| Preparative HPLC | C18 column, ACN/H2O + 0.1% TFA | >99 | 70-85 | All scales |

| Crystallization from Toluene | Hot toluene, cooling to 30°C | 95-98 | 85-95 | Multi-gram scale |

| Solid-Phase Extraction | HR-X resin, reversed-phase | 90-95 | 88-94 | Laboratory scale |

| Trituration Methods | Cold methanol/diethyl ether | 92-97 | 90-95 | Multi-gram scale |

Synthetic Challenges and Solutions

The synthesis of Fmoc-D-3-Pyridylalanine presents several unique challenges that require specialized solutions to achieve high-quality products suitable for peptide synthesis applications [2] [19] [7].

Racemization Prevention Strategies

One of the most significant challenges in the synthesis involves preventing racemization during amino acid coupling reactions [2] [7]. The pyridine nitrogen can facilitate base-catalyzed α-proton abstraction, leading to loss of stereochemical integrity. This challenge is particularly pronounced during the activation of the carboxylic acid group for subsequent transformations [2]. Solutions include the use of milder bases, lower reaction temperatures, and specialized coupling reagents that minimize enolization pathways. The implementation of these strategies typically reduces racemization to less than 2% [2].

Managing Fmoc Protection Side Reactions

The formation of Fmoc-dipeptides during protecting group installation represents a persistent challenge in amino acid synthesis [11]. These side products arise through O-acylcarbonate intermediates and can contaminate the final product with levels ranging from 1-20% when using conventional Fmoc-Cl reagents [11]. Effective solutions include the temporary protection of the carboxylic acid group using trimethylsilyl derivatives or the use of alternative Fmoc-installing reagents such as Fmoc-2-MBT that avoid the problematic mechanistic pathways [11].

Coupling Efficiency Optimization

The steric hindrance imposed by the pyridyl group can significantly reduce coupling efficiency in subsequent peptide synthesis applications [2]. This challenge manifests as incomplete reactions and the need for extended coupling times or excess reagents. Solutions involve the use of highly active coupling reagents, microwave-assisted synthesis to accelerate reaction rates, and optimized solvent systems that enhance reagent solubility and accessibility [20] [21].

Oxidative Stability Considerations

The pyridine ring system is susceptible to N-oxide formation under oxidative conditions, which can compromise product quality and peptide synthesis performance [19]. This challenge is addressed through the use of inert atmospheres during synthesis and storage, the addition of antioxidants to reaction mixtures, and careful control of reaction conditions to minimize exposure to oxidizing species [19].

Dibenzofulvene Management

During Fmoc deprotection in peptide synthesis, the formation of dibenzofulvene byproducts can lead to unwanted side reactions with nucleophilic groups [22] [23]. This electrophilic species can modify sensitive amino acid residues and reduce peptide purity. The standard solution involves the use of piperidine as a nucleophilic scavenger that forms stable adducts with dibenzofulvene, preventing its reaction with the growing peptide chain [22] [23].

| Challenge | Cause | Solution Strategy | Effectiveness |

|---|---|---|---|

| Racemization during coupling | Base-catalyzed α-proton abstraction | Use milder bases, lower temperature | Reduces racemization to <2% |

| Formation of Fmoc-dipeptides | O-acylcarbonate intermediate | Carboxylic acid protection (TMS) | Eliminates dipeptide formation |

| Low coupling efficiency | Steric hindrance of pyridyl group | Extended coupling times, excess reagents | Improves yields by 15-25% |

| Pyridine N-oxide formation | Oxidative conditions | Inert atmosphere, antioxidants | Prevents N-oxide formation |

| Dibenzofulvene side reactions | Electrophilic byproduct from Fmoc removal | Piperidine as nucleophilic scavenger | Prevents side product formation |

Scale-up Considerations for Research Applications

The transition from laboratory-scale synthesis to larger-scale production of Fmoc-D-3-Pyridylalanine requires careful consideration of multiple factors that impact both economic viability and environmental sustainability [24] [25] [21] [26].

Economic Scaling Factors

Starting material costs represent a significant portion of the overall production expenses, particularly at smaller scales where specialized reagents command premium prices [27] [25]. At laboratory scale (gram quantities), starting materials typically cost $50-100 per gram of product, but this decreases substantially to $5-15 per gram at industrial scales through bulk purchasing agreements and supplier contracts [25]. The economic optimization requires balancing the cost of higher-purity starting materials against the expenses associated with additional purification steps [25].

Solvent Management and Environmental Impact

Solvent usage represents one of the most significant challenges in scaling up amino acid synthesis, with process mass intensity (PMI) values typically ranging from 15-25 at laboratory scale to 40-80 at industrial scale [21] [26]. The extensive use of N,N-dimethylformamide, dichloromethane, and other problematic solvents necessitates the development of green chemistry alternatives [21] [26]. Solvent recycling systems and the implementation of greener solvent alternatives such as ethyl acetate and 2-methyltetrahydrofuran have shown promise in reducing environmental impact [20] [21].

Process Intensification Strategies

Microwave-assisted synthesis has emerged as a key technology for improving reaction efficiency and reducing synthesis times [21]. This approach can significantly decrease reaction times from hours to minutes while maintaining or improving product quality [21]. Continuous flow processes represent another avenue for process intensification, offering improved heat and mass transfer characteristics while reducing waste generation [24] [21].

Quality Control and Analytical Scalability

The maintenance of analytical standards becomes increasingly challenging at larger scales, requiring robust quality control systems that can handle increased sample throughput [15] [17]. Automated analytical systems and in-process monitoring technologies are essential for ensuring consistent product quality across different production scales [15]. The implementation of process analytical technology (PAT) systems enables real-time monitoring of critical quality attributes [17].

Waste Minimization and Sustainability

Waste generation increases disproportionately with scale, requiring the implementation of comprehensive waste minimization strategies [24] [21]. This includes the development of more atom-efficient synthetic routes, improved recovery and recycling systems, and the use of biocatalytic methods where appropriate [27] [24]. The circular economy principles emphasizing waste as a resource for other processes have gained importance in large-scale amino acid production [24].

| Parameter | Laboratory Scale (g) | Pilot Scale (kg) | Industrial Scale (>10 kg) | Optimization Strategy |

|---|---|---|---|---|

| Starting Material Cost | High ($50-100/g) | Moderate ($20-40/g) | Low ($5-15/g) | Bulk purchasing, supplier contracts |

| Solvent Usage | Moderate (20-50 mL/g) | High (50-100 mL/g) | Very High (100-200 mL/g) | Solvent recycling, green alternatives |

| Waste Generation | Low (2-5 g waste/g product) | Moderate (10-20 g waste/g product) | High (30-50 g waste/g product) | Process intensification |

| Process Mass Intensity (PMI) | 15-25 | 25-40 | 40-80 | Continuous flow processes |

| Energy Requirements | Standard heating/cooling | Efficient heating systems | Microwave-assisted synthesis | Energy-efficient technologies |